molecular formula C5H6N2O B1219054 Imidazole-4-acetaldehyde CAS No. 645-14-7

Imidazole-4-acetaldehyde

Cat. No.: B1219054
CAS No.: 645-14-7
M. Wt: 110.11 g/mol
InChI Key: MQSRGWNVEZRLDK-UHFFFAOYSA-N
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Description

Imidazole-4-acetaldehyde is a chemical compound with the molecular formula C₅H₆N₂O. It is a metabolite of histamine, produced through the oxidative deamination of histamine’s primary amino group by the enzyme diamine oxidase. This compound is further oxidized by a NAD-dependent aldehyde dehydrogenase to form imidazole-4-acetic acid

Preparation Methods

Synthetic Routes and Reaction Conditions: Imidazole-4-acetaldehyde can be synthesized under prebiotic conditions from erythrose, formamidine, formaldehyde, and ammonia . The reaction involves the condensation of these precursors, leading to the formation of this compound. This synthesis method highlights the compound’s potential origin in early Earth conditions.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the compound can be synthesized through controlled laboratory reactions involving the aforementioned precursors. The reaction conditions typically involve moderate temperatures and the presence of catalysts to facilitate the condensation and cyclization processes.

Chemical Reactions Analysis

Types of Reactions: Imidazole-4-acetaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: NAD-dependent aldehyde dehydrogenase is a common reagent for the oxidation of this compound.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used to reduce the aldehyde group.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products:

    Oxidation: Imidazole-4-acetic acid.

    Reduction: Imidazole-4-ethanol.

    Substitution: Various substituted imidazole derivatives depending on the electrophile used.

Mechanism of Action

Imidazole-4-acetaldehyde exerts its effects primarily through its role as a metabolite of histamine. The process of histamine inactivation involves its metabolism through the oxidative deamination of its primary amino group by diamine oxidase, producing this compound. This compound is then further oxidized by NAD-dependent aldehyde dehydrogenase to form imidazole-4-acetic acid . The molecular targets and pathways involved in this process include the enzymes diamine oxidase and aldehyde dehydrogenase.

Comparison with Similar Compounds

Imidazole-4-acetaldehyde can be compared with other similar compounds, such as:

Uniqueness: this compound is unique due to its role as an intermediate in histamine metabolism and its potential applications as a biomarker in medical research. Its ability to undergo various chemical reactions also makes it a valuable compound in synthetic chemistry.

Properties

IUPAC Name

2-(1H-imidazol-5-yl)acetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O/c8-2-1-5-3-6-4-7-5/h2-4H,1H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQSRGWNVEZRLDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60214747
Record name 1H-Imidazole-4-acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60214747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Imidazole-4-acetaldehyde
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003905
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

645-14-7
Record name 1H-Imidazole-5-acetaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=645-14-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Imidazole-4-acetaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000645147
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Imidazole-4-acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60214747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Imidazole-4-acetaldehyde
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003905
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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